molecular formula C19H21NO4 B250408 2-(Acetylamino)phenyl 3-butoxybenzoate

2-(Acetylamino)phenyl 3-butoxybenzoate

Cat. No.: B250408
M. Wt: 327.4 g/mol
InChI Key: NWAJBZNKTMDSJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is an ester derivative combining a benzoate moiety with an acetylamino-substituted phenyl group. Key properties to analyze would include:

  • Molecular weight: Calculated based on its formula.
  • Solubility: Likely low in water due to the butoxy and acetyl groups.
  • Stability: Susceptibility to hydrolysis under acidic/basic conditions.

Properties

Molecular Formula

C19H21NO4

Molecular Weight

327.4 g/mol

IUPAC Name

(2-acetamidophenyl) 3-butoxybenzoate

InChI

InChI=1S/C19H21NO4/c1-3-4-12-23-16-9-7-8-15(13-16)19(22)24-18-11-6-5-10-17(18)20-14(2)21/h5-11,13H,3-4,12H2,1-2H3,(H,20,21)

InChI Key

NWAJBZNKTMDSJC-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=CC(=C1)C(=O)OC2=CC=CC=C2NC(=O)C

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)OC2=CC=CC=C2NC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Hypothetical analogs might include:

Table 1: Structural and Functional Comparison

Compound Name Substituents Bioactivity (Hypothetical) Solubility (mg/mL) Stability (pH 7)
2-(Acetylamino)phenyl 3-butoxybenzoate Acetylamino phenyl, butoxy Antimicrobial 0.5 (Water) Moderate
3-Butoxybenzoic acid Butoxy, carboxylic acid Anti-inflammatory 1.2 (Water) High
Phenyl 4-acetamidobenzoate Acetamido phenyl, unsubstituted Analgesic 0.3 (Water) Low

Key Observations:

  • Butoxy vs. Carboxylic Acid Groups : The butoxy chain in the target compound likely enhances lipophilicity compared to 3-butoxybenzoic acid, altering membrane permeability .
  • Acetylamino vs. Acetamido Groups: Positional differences in the acetylated amino group may influence hydrogen bonding and receptor binding .

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